2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride
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Overview
Description
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a chemical compound with the molecular formula C6HCl3N2O2S2 and a molecular weight of 303.58 g/mol . This compound is known for its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with two chlorine atoms and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride typically involves the chlorination of thieno[3,2-d]pyrimidine derivatives followed by sulfonylation. One common method includes the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting their normal function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride can be compared with other similar compounds, such as:
2,4-Dichlorothieno[3,2-d]pyrimidine: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
2,4-Dichloropyrimidine-5-sulfonyl chloride: Similar structure but with a different heterocyclic core, leading to different reactivity and applications.
2,4-Dichlorothieno[3,2-d]pyrimidine-5-sulfonyl chloride: Similar but with the sulfonyl chloride group at a different position, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2O2S2/c7-5-4-2(10-6(8)11-5)1-3(14-4)15(9,12)13/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBZMEOCWGCDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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